Ticagrelor impurity 2-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

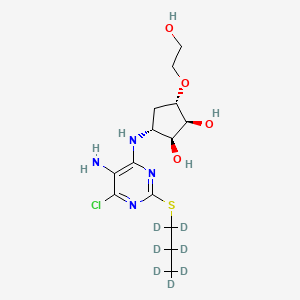

Properties

Molecular Formula |

C14H23ClN4O4S |

|---|---|

Molecular Weight |

385.9 g/mol |

IUPAC Name |

(1S,2S,3R,5S)-3-[[5-amino-6-chloro-2-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)pyrimidin-4-yl]amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |

InChI |

InChI=1S/C14H23ClN4O4S/c1-2-5-24-14-18-12(15)9(16)13(19-14)17-7-6-8(23-4-3-20)11(22)10(7)21/h7-8,10-11,20-22H,2-6,16H2,1H3,(H,17,18,19)/t7-,8+,10+,11-/m1/s1/i1D3,2D2,5D2 |

InChI Key |

FWGBZSJJCDADJP-NWVONJBHSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C(C(=N1)Cl)N)N[C@@H]2C[C@@H]([C@H]([C@H]2O)O)OCCO |

Canonical SMILES |

CCCSC1=NC(=C(C(=N1)Cl)N)NC2CC(C(C2O)O)OCCO |

Origin of Product |

United States |

Foundational & Exploratory

Ticagrelor Impurity 2-d7: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ticagrelor impurity 2-d7, a deuterated analog of the antiplatelet drug Ticagrelor. This document details its chemical properties, proposed synthesis, and its critical role as an internal standard in bioanalytical methods. It is intended to be a valuable resource for professionals in pharmaceutical research and development.

Introduction

Ticagrelor is a direct-acting, reversible antagonist of the P2Y12 receptor, which plays a crucial role in adenosine diphosphate (ADP)-mediated platelet activation and aggregation. It is widely prescribed for the prevention of thrombotic events in patients with acute coronary syndrome. This compound, more commonly referred to as Ticagrelor-d7, is a stable isotope-labeled version of Ticagrelor. Its primary application is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of Ticagrelor measurement in biological matrices.

Chemical and Physical Properties

Ticagrelor-d7 is structurally identical to Ticagrelor, with the exception of seven deuterium atoms replacing the hydrogen atoms on the propylthio side chain. This isotopic substitution results in a higher molecular weight, allowing it to be distinguished from the parent drug by mass spectrometry, while maintaining nearly identical physicochemical properties and chromatographic retention times.

Table 1: Physicochemical Properties of Ticagrelor-d7

| Property | Value |

| Chemical Name | (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-((propyl-d7)thio)-3H-[1][2][3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol[4] |

| CAS Number | 1265911-55-4[5][6] |

| Molecular Formula | C₂₃H₂₁D₇F₂N₆O₄S[5][6] |

| Molecular Weight | 529.61 g/mol [5] |

| Appearance | Off-white to yellow solid[5] |

| Purity | Typically ≥99% deuterated forms (d₁-d₇)[6] |

| Solubility | Soluble in DMF (25 mg/ml), DMSO (20 mg/ml), and Ethanol (15 mg/ml)[6] |

Proposed Synthesis

A detailed, publicly available experimental protocol for the synthesis of Ticagrelor-d7 is scarce. However, a plausible synthetic route can be proposed based on the known synthesis of Ticagrelor, involving the use of a deuterated starting material. The key step is the introduction of the propyl-d7-thio group.

Proposed Synthesis of Propyl-d7 Bromide

The likely precursor for the synthesis is propyl-d7 bromide. This can be synthesized from propan-1-ol-d8 or by the reduction of a suitable carboxylic acid derivative followed by bromination. A common method for preparing alkyl bromides from alcohols involves reaction with hydrobromic acid or a phosphorus bromide.

Reaction Scheme for Propyl-d7 Bromide:

CD₃CD₂CD₂OH + HBr → CD₃CD₂CD₂Br + H₂O

Proposed Synthesis of Ticagrelor-d7

The synthesis of Ticagrelor-d7 would likely follow a convergent synthesis pathway similar to that of Ticagrelor. A key intermediate, a substituted triazolopyrimidine with a leaving group, would be reacted with propyl-d7-thiol, which can be generated in situ from propyl-d7 bromide.

Key Synthetic Step:

Intermediate-LG + HS-CD₂CD₂CD₃ → Ticagrelor-d7

Where LG is a suitable leaving group.

Role in Bioanalysis and Experimental Protocols

Ticagrelor-d7 is the preferred internal standard for the quantification of Ticagrelor in biological samples due to its similar extraction recovery and ionization efficiency, which effectively compensates for matrix effects and variations during sample processing.

Experimental Protocol: Quantification of Ticagrelor in Human Plasma using LC-MS/MS

This protocol is a composite based on several published methods.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma, add 20 µL of Ticagrelor-d7 internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex briefly to mix.

-

Add 400 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

2. LC-MS/MS Conditions:

-

HPLC Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate Ticagrelor from endogenous interferences.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

MRM Transitions:

-

Ticagrelor: [M+H]⁺ or [M-H]⁻ with appropriate product ions.

-

Ticagrelor-d7: [M+H]⁺ or [M-H]⁻ with corresponding product ions. The precursor ion will be shifted by +7 Da compared to Ticagrelor.

-

Table 2: Example Quantitative Performance Data for a Validated Bioanalytical Method

| Parameter | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |

| LLOQ | 1.0 | ≤ 15 | ≤ 15 | ± 20 |

| Low QC | 3.0 | ≤ 10 | ≤ 10 | ± 15 |

| Mid QC | 100 | ≤ 10 | ≤ 10 | ± 15 |

| High QC | 800 | ≤ 10 | ≤ 10 | ± 15 |

(Data is representative and may vary between different validated assays)

Mechanism of Action and Signaling Pathway

Ticagrelor functions by reversibly binding to the P2Y12 receptor on platelets. This allosteric modulation prevents ADP from binding and initiating the downstream signaling cascade that leads to platelet activation and aggregation. The inhibition of the P2Y12 receptor leads to the inhibition of the Gi protein-coupled pathway, resulting in increased levels of cyclic adenosine monophosphate (cAMP), which ultimately inhibits platelet aggregation.

Experimental and Analytical Workflow

The use of Ticagrelor-d7 as an internal standard is a critical component of the bioanalytical workflow for pharmacokinetic and toxicokinetic studies of Ticagrelor.

Conclusion

This compound is an indispensable tool for the accurate quantification of Ticagrelor in biological matrices. Its use as an internal standard in LC-MS/MS assays is crucial for reliable pharmacokinetic, toxicokinetic, and clinical studies. This guide provides a foundational understanding of its properties, proposed synthesis, and application, serving as a valuable resource for scientists and researchers in the field of drug development. Further characterization data, such as detailed NMR and mass spectral analysis, can typically be found on the certificate of analysis provided by commercial suppliers.

References

- 1. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 2. Ticagrelor binds to human P2Y(12) independently from ADP but antagonizes ADP-induced receptor signaling and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Ticagrelor-d7 | 1265911-55-4 | QAC91155 | Biosynth [biosynth.com]

An In-depth Technical Guide to Ticagrelor and its Deuterated Impurity

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analysis of Ticagrelor, with a specific focus on its deuterated analogue, Ticagrelor-d7, and a clarification of the nomenclature surrounding "Ticagrelor Impurity 2". This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical analysis.

Ticagrelor: Chemical Identity and Properties

Ticagrelor is a prescription medication used to prevent thrombotic events such as heart attack and stroke in patients with acute coronary syndrome.[1][2][3] It is a direct-acting, reversible antagonist of the P2Y12 receptor, which plays a crucial role in platelet activation and aggregation.[1][2][3]

The chemical and physical properties of Ticagrelor are summarized in the table below.

| Identifier | Value |

| IUPAC Name | (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-[1][2][4]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol[2][5] |

| CAS Number | 274693-27-5[2][6][7] |

| Molecular Formula | C23H28F2N6O4S[1][4][7] |

| Molecular Weight | 522.57 g/mol [1][4][7] |

Below is a 2D chemical structure of the Ticagrelor molecule.

Understanding "Ticagrelor Impurity 2"

The nomenclature "Ticagrelor Impurity 2" is not standardized and can refer to several different chemical entities depending on the supplier and the context of its formation (e.g., synthesis or degradation). It is crucial for researchers to identify the specific structure of the impurity they are working with. Below are some of the compounds that have been referred to as "Ticagrelor Impurity 2".

Ticagrelor Sulfoxide

One of the most commonly cited structures for "Ticagrelor Impurity 2" is the sulfoxide derivative of Ticagrelor. This impurity has a dedicated CAS number, indicating it is a well-characterized compound.

| Identifier | Value |

| IUPAC Name | 3-[7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfinyl-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |

| CAS Number | 1644461-85-7 |

| Molecular Formula | C23H28F2N6O5S |

| Molecular Weight | 538.57 g/mol |

Other Reported "Impurity 2" Structures

Other molecules that have been designated as "Ticagrelor Impurity 2" by various chemical suppliers include:

-

7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-3-((1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-3H-[1][2][4]triazolo[4,5-d]pyrimidin-5(6H)-one

-

N-(3-((1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)formamide

-

Ticagrelor Nitroso Impurity 2

Due to this ambiguity, it is imperative to confirm the chemical structure of any "Ticagrelor Impurity 2" standard through its certificate of analysis and analytical data.

Ticagrelor-d7: The Deuterated Internal Standard

The user's query specifically mentioned "Ticagrelor impurity 2-d7". Extensive searches have not revealed a compound with this exact name. It is highly probable that this is a conflation of "Ticagrelor Impurity 2" and "Ticagrelor-d7".

Ticagrelor-d7 is a deuterated form of the parent drug, Ticagrelor. In this isotopic analog, the seven hydrogen atoms on the propylthio side chain have been replaced with deuterium atoms.

| Identifier | Value |

| IUPAC Name | (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-((propyl-d7)thio)-3H-[1][2][4]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |

| CAS Number | 1265911-55-4 |

| Molecular Formula | C23H21D7F2N6O4S |

| Molecular Weight | 529.61 g/mol |

Ticagrelor-d7 is primarily used as an internal standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of Ticagrelor in biological matrices. The presence of the deuterium atoms gives it a distinct mass-to-charge ratio, allowing it to be differentiated from the non-deuterated Ticagrelor while having nearly identical chemical and physical properties.

The logical relationship for the use of Ticagrelor-d7 in a typical bioanalytical workflow is depicted in the following diagram.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of Ticagrelor and its impurities are often proprietary. However, the scientific literature describes general synthetic routes and analytical methods.

Synthesis of Ticagrelor

The synthesis of Ticagrelor is a multi-step process. A common strategy involves the coupling of a suitably protected cyclopentane derivative with the triazolopyrimidine core, followed by the introduction of the difluorophenylcyclopropylamine side chain. The final deprotection steps yield the active pharmaceutical ingredient.

The following diagram illustrates a generalized synthetic pathway.

Analysis and Characterization

The identification and quantification of Ticagrelor and its impurities are typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV detector or a mass spectrometer.

A typical HPLC method would involve:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where Ticagrelor and its impurities have significant absorbance (e.g., around 254 nm), or mass spectrometry for more sensitive and specific detection.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Infrared (IR) spectroscopy are used for the structural elucidation and confirmation of Ticagrelor and its impurities.

Signaling Pathway of Ticagrelor

Ticagrelor exerts its antiplatelet effect by inhibiting the P2Y12 receptor on the surface of platelets. The P2Y12 receptor is a G protein-coupled receptor that, when activated by adenosine diphosphate (ADP), initiates a signaling cascade that leads to platelet activation and aggregation. Ticagrelor, being a reversible antagonist, binds to the P2Y12 receptor at a site distinct from the ADP binding site, preventing its activation.

The signaling pathway is illustrated below.

Conclusion

This technical guide has provided a detailed overview of Ticagrelor, clarified the ambiguity surrounding "Ticagrelor Impurity 2," and defined the structure and role of Ticagrelor-d7. For researchers and drug development professionals, a precise understanding of the chemical structures and properties of the active pharmaceutical ingredient and its related substances is paramount for ensuring the safety, efficacy, and quality of the final drug product. When working with impurities, it is essential to verify their identity through comprehensive analytical characterization.

References

Synthesis of Deuterated Ticagrelor Impurities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for deuterated impurities of Ticagrelor, a P2Y12 receptor antagonist used to inhibit platelet aggregation. The introduction of deuterium at specific metabolically active sites can alter the pharmacokinetic profile of a drug, often leading to a longer half-life.[1][2] Understanding the synthesis of deuterated impurities is crucial for the development of deuterated drug candidates, as well as for preparing analytical standards for pharmacokinetic and safety studies.

Introduction to Ticagrelor and the Rationale for Deuteration

Ticagrelor is a potent antiplatelet agent, but it has a relatively short half-life, necessitating twice-daily dosing.[1] Deuteration, the strategic replacement of hydrogen with its heavier isotope deuterium, is a well-established strategy in drug development to slow down metabolic processes.[1][2] This "deuterium switch" can lead to improved pharmacokinetic properties.[1][2] The primary metabolic routes for Ticagrelor involve O-dealkylation of the hydroxyethoxy side chain and hydroxylation of the sulfur side chain.[1] Therefore, selective deuteration at these positions is a key area of investigation. This guide focuses on the synthesis of deuterated versions of known Ticagrelor process-related and degradation impurities.

General Synthetic Strategies

The synthesis of deuterated Ticagrelor impurities generally adapts established synthetic routes for the non-deuterated compounds, incorporating deuterated starting materials or reagents at key steps. Common strategies include nucleophilic substitution and Steglich esterification.[1]

Synthesis of Key Deuterated Ticagrelor Impurities

This section details the proposed synthetic pathways for several deuterated Ticagrelor impurities. The selection of impurities is based on those identified in process-related and stability studies.[3]

Synthesis of Deuterated Ticagrelor Impurity B (Regioisomer)

Ticagrelor EP Impurity B is a regioisomer of Ticagrelor.[4] Its synthesis involves the coupling of key intermediates. To introduce deuterium, a deuterated version of the cyclopentane moiety can be utilized.

Proposed Synthetic Pathway for Deuterated Ticagrelor Impurity B:

Caption: Proposed synthesis of deuterated Ticagrelor Impurity B.

Experimental Protocol (Adapted from non-deuterated synthesis):

A detailed experimental protocol for the synthesis of a related intermediate involves the N-alkylation of a triazolopyrimidine derivative with a cyclopentane derivative in the presence of a base like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent such as ethanol.[5] To synthesize the deuterated analog, the corresponding deuterated cyclopentane starting material would be used. The reaction progress would be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3][6] Purification would typically be achieved through column chromatography or recrystallization.[3][5]

Synthesis of Deuterated Ticagrelor Sulfoxide

Ticagrelor sulfoxide is an oxidation product and a known impurity.[7] Deuteration of the propylthio side chain could influence its metabolic oxidation.

Proposed Synthetic Pathway for Deuterated Ticagrelor Sulfoxide:

Caption: Synthesis of deuterated Ticagrelor sulfoxide.

Experimental Protocol (Adapted from forced degradation studies):

Forced degradation studies of Ticagrelor have shown the formation of oxidation products.[][9] A controlled oxidation of Ticagrelor, deuterated at the propylthio side chain, can be achieved using a mild oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction would be carried out in a suitable solvent like dichloromethane (DCM) at a controlled temperature. The product, deuterated Ticagrelor sulfoxide, would be isolated and purified using chromatographic techniques.

Synthesis of a Deuterated Process-Related Impurity

A known process-related impurity involves the N-alkylation at a different nitrogen of the triazole ring.[3] A deuterated version of this impurity can be synthesized using a similar approach to the parent drug but with a deuterated intermediate.

Proposed Synthetic Pathway for a Deuterated Process-Related Impurity:

Caption: Synthesis and isolation of a deuterated process-related impurity.

Experimental Protocol (Adapted from impurity synthesis):

The synthesis of this impurity would likely occur as a byproduct during the main synthesis of deuterated Ticagrelor. By slightly modifying the reaction conditions of the N-alkylation step, for instance by altering the base or solvent, the formation of this impurity could be favored.[5] The subsequent isolation of the deuterated impurity from the main product would be achieved by preparative HPLC or column chromatography.[3]

Quantitative Data

| Step/Compound | Typical Yield (%) | Typical Purity (%) (by HPLC) | Reference |

| Synthesis of Ticagrelor Intermediate | 85-90 | >98 | [5] |

| Final Deprotection to Ticagrelor | 81 | 99.85 | [6] |

| Isolation of Process-Related Impurities | 0.08-0.22 (in crude) | >99 (after isolation) | [3] |

Analytical Characterization

The synthesized deuterated impurities would require thorough characterization to confirm their structure and isotopic enrichment. Standard analytical techniques would include:

-

High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition, and to determine the degree of deuterium incorporation.[6][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ²H): To confirm the chemical structure and pinpoint the location of the deuterium atoms.[3][6][10] The absence of signals in the ¹H NMR spectrum at the deuterated positions and the presence of corresponding signals in the ²H NMR spectrum would confirm successful deuteration.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound and to separate it from other isomers and impurities.[3][][11]

Conclusion

The synthesis of deuterated Ticagrelor impurities is a critical aspect of the development of deuterated Ticagrelor as a potential therapeutic with improved pharmacokinetics. By adapting existing synthetic methodologies for Ticagrelor and its known impurities, and by incorporating deuterated building blocks, these important analytical standards can be prepared. The detailed characterization of these compounds is essential to support further drug development and regulatory filings. This guide provides a foundational understanding of the synthetic strategies and experimental considerations for the preparation of these deuterated molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ticagrelor EP Impurity B (CAS 1788033-05-5) | Certified Exporter of Impurity Standards [chemicea.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 9. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. orbi.uliege.be [orbi.uliege.be]

- 11. shimadzu.com [shimadzu.com]

Properties of Ticagrelor stable isotope-labeled standards

An In-depth Technical Guide on the Properties and Applications of Ticagrelor Stable Isotope-Labeled Standards

Introduction

Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[1][2][3] Accurate quantification of Ticagrelor and its primary active metabolite, AR-C124910XX (also known as M8), in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and therapeutic drug monitoring studies.[4][5][6] Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as they exhibit nearly identical chemical and physical properties to the analyte, allowing for precise correction of matrix effects and variations in sample processing and instrument response.[7][8][9][10]

This guide provides a comprehensive overview of the properties of Ticagrelor-d7 and its metabolite standard, AR-C124910XX-d7, detailing their physicochemical characteristics, application in validated bioanalytical methods, and relevant metabolic pathways.

Physicochemical Properties of Ticagrelor and its SIL Standards

The most commonly utilized stable isotope-labeled internal standard for Ticagrelor is the heptadeuterated analog, Ticagrelor-d7.[11][12] Similarly, a deuterated version of the active metabolite AR-C124910XX is used for its quantification.[4] The key properties are summarized below.

Table 1: Physicochemical Properties of Ticagrelor and Ticagrelor-d7

| Property | Ticagrelor | Ticagrelor-d7 |

| Chemical Formula | C₂₃H₂₈F₂N₆O₄S[3] | C₂₃H₂₁D₇F₂N₆O₄S[13][14] |

| Molecular Weight | 522.6 g/mol [3] | 529.61 g/mol [13][15] |

| CAS Number | 274693-27-5[15] | 1265911-55-4[13][14] |

| Appearance | Crystalline powder[3] | Solid |

| Isotopic Purity | N/A | ≥99% deuterated forms (d₁-d₇)[14], >95% enrichment[15] |

| Solubility | Water: ~10 µg/mL[3] | DMF: 25 mg/mL; DMSO: 20 mg/mL; Ethanol: 15 mg/mL[14] |

| Storage Stability | Stable under recommended conditions[3] | ≥ 4 years at -20°C[14] |

Table 2: Physicochemical Properties of AR-C124910XX and its SIL Standard

| Property | AR-C124910XX (M8) | AR-C124910XX-d7 |

| Chemical Formula | C₂₁H₂₄F₂N₆O₃S[16] | C₂₁H₁₇D₇F₂N₆O₃S |

| Molecular Weight | 478.5 g/mol [16] | ~485.6 g/mol |

| CAS Number | 220347-05-7[16][17] | Not specified, but used in methods[4] |

| Description | Active metabolite of Ticagrelor[17][18][19] | Deuterium labeled AR-C124910XX[20] |

| Function | Contributes significantly to the antiplatelet effect of Ticagrelor[6] | Internal standard for quantitative analysis[4][20] |

Application in Quantitative Bioanalysis

Ticagrelor-d7 and AR-C124910XX-d7 are primarily used as internal standards (IS) for the accurate quantification of Ticagrelor and its active metabolite in biological samples, most commonly human plasma, by LC-MS/MS.[4][12] The use of a SIL-IS is the preferred approach as it co-elutes with the analyte and experiences similar ionization effects, thereby compensating for potential analytical variability.[7][21]

Experimental Workflow for Plasma Quantification

A typical bioanalytical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

References

- 1. Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ticagrelor: pharmacokinetics, pharmacodynamics, clinical efficacy, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ticagrelor | C23H28F2N6O4S | CID 9871419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validation of an HPLC-MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. veeprho.com [veeprho.com]

- 13. Ticagrelor-d7 | 1265911-55-4 | QAC91155 | Biosynth [biosynth.com]

- 14. caymanchem.com [caymanchem.com]

- 15. sussex-research.com [sussex-research.com]

- 16. AR-C124910XX | C21H24F2N6O3S | CID 49846084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Ticagrelor: Pharmacokinetic, Pharmacodynamic and Pharmacogenetic Profile: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Pharmaceutical Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, achieving the highest standards of accuracy, precision, and reliability is paramount. This in-depth technical guide explores the indispensable role of deuterated standards in meeting these rigorous demands. From the foundational principles of stable isotope dilution to practical experimental protocols and regulatory considerations, this document serves as a comprehensive resource for scientists and researchers in the field of drug development. Deuterated internal standards, where one or more hydrogen atoms are replaced with their stable isotope, deuterium, have become the benchmark for quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] Their chemical near-identity to the analyte of interest allows them to meticulously track the analyte through every stage of the analytical process, from sample preparation to detection, thereby correcting for variability and ensuring the integrity of the generated data.[3]

Core Principles: The Power of Stable Isotope Dilution

The cornerstone of using deuterated standards is the principle of stable isotope dilution (SID).[4] This technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte (the deuterated standard) to the sample at the earliest stage of analysis.[2] Because the deuterated standard is chemically almost identical to the analyte, it experiences the same physical and chemical variations during sample extraction, handling, and analysis, including matrix effects, ionization suppression or enhancement, and inconsistencies in sample volume.[5] A mass spectrometer can differentiate between the analyte and the deuterated standard due to their mass difference. By measuring the ratio of the analyte's signal to the deuterated standard's signal, a highly accurate and precise quantification of the analyte can be achieved, as this ratio remains constant even if the absolute signal intensities fluctuate.[3]

Quantitative Data Presentation: A Comparative Analysis

The superiority of deuterated internal standards over other types, such as structural analogs, is well-documented.[6][7] The following tables summarize quantitative data from various studies, highlighting the enhanced performance of deuterated standards in key analytical parameters.

Table 1: Comparison of Accuracy and Precision in Bioanalytical Methods

| Internal Standard Type | Analyte | Matrix | Accuracy (% Bias) | Precision (% CV) | Reference |

| Deuterated Standard | Tacrolimus | Whole Blood | -0.45% to +0.63% | < 3.09% | [7] |

| Structural Analog (Ascomycin) | Tacrolimus | Whole Blood | -2.65% to +1.71% | < 3.63% | [7] |

| Deuterated Standard | Kahalalide F | Plasma | +0.3% | 7.6% | [8] |

| Structural Analog | Kahalalide F | Plasma | -3.2% | 8.6% | [8] |

Table 2: Impact on Matrix Effect

| Internal Standard Type | Analyte | Matrix | Matrix Effect (% CV of IS-Normalized Matrix Factor) | Reference |

| Deuterated Standard | Various Drugs | Plasma | ≤ 15% | [6] |

| Structural Analog | Various Drugs | Plasma | Often > 15% | [6] |

| Deuterated Standard | Tacrolimus | Whole Blood | 0.89% | [7] |

| Structural Analog (Ascomycin) | Tacrolimus | Whole Blood | -0.97% | [7] |

Experimental Protocols

Adherence to validated experimental protocols is crucial for regulatory compliance and the generation of reliable data. The following section provides detailed methodologies for key experiments in pharmaceutical analysis using deuterated standards, in line with the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline.[9][10]

Protocol 1: Bioanalytical Method Validation using a Deuterated Internal Standard by LC-MS/MS

1. Objective: To validate a bioanalytical method for the quantification of a drug in human plasma using a deuterated internal standard, in accordance with ICH M10 guidelines.[9]

2. Materials and Reagents:

-

Blank human plasma (at least 6 different lots)

-

Analyte reference standard

-

Deuterated internal standard (IS)

-

HPLC-grade methanol, acetonitrile, water, and formic acid

-

Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) consumables

3. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

4. Procedure:

-

Stock and Working Solution Preparation:

-

Prepare separate stock solutions of the analyte and deuterated IS in a suitable organic solvent (e.g., methanol).

-

Prepare working solutions for calibration standards and quality control (QC) samples by diluting the analyte stock solution with 50:50 methanol:water.

-

Prepare a working solution of the deuterated IS at a constant concentration.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the deuterated IS working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 2 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: 5% to 95% B over 5 minutes

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive ESI

-

Monitor the precursor-to-product ion transitions for both the analyte and the deuterated IS in Multiple Reaction Monitoring (MRM) mode.

-

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the deuterated IS.

-

Calculate the peak area ratio (analyte area / IS area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

-

Quantify the unknown samples using the calibration curve.

-

-

Validation Parameters to Assess:

-

Selectivity and Specificity

-

Calibration Curve Linearity and Range

-

Accuracy and Precision

-

Matrix Effect

-

Recovery

-

Stability (freeze-thaw, bench-top, long-term)

-

Protocol 2: Evaluation of Matrix Effects

1. Objective: To assess the ion suppression or enhancement caused by the biological matrix on the analyte and the deuterated internal standard.

2. Procedure:

-

Prepare three sets of samples:

-

Set 1 (Neat Solution): Analyte and deuterated IS spiked in the reconstitution solvent.

-

Set 2 (Post-extraction Spike): Blank plasma is extracted, and the residue is reconstituted in a solution containing the analyte and deuterated IS.

-

Set 3 (Pre-extraction Spike): Analyte and deuterated IS are spiked into plasma before extraction.

-

-

Analyze all three sets by LC-MS/MS.

-

Calculate the Matrix Factor (MF) for the analyte and IS:

-

MF = (Peak area in Set 2) / (Peak area in Set 1)

-

-

Calculate the IS-Normalized Matrix Factor:

-

IS-Normalized MF = (Analyte MF) / (IS MF)

-

-

The coefficient of variation (%CV) of the IS-Normalized Matrix Factor across at least six different lots of plasma should be ≤15%.[6]

Mandatory Visualizations

The following diagrams, created using the Graphviz (DOT language), illustrate key workflows and logical relationships in the use of deuterated standards.

Caption: A generalized workflow for bioanalytical method validation using a deuterated internal standard.

Caption: The principle of stable isotope dilution for accurate quantification.

Caption: A decision tree for the selection of an appropriate internal standard in bioanalysis.

Potential Challenges and Troubleshooting

While deuterated standards are the preferred choice, their use is not without potential challenges. A thorough understanding of these issues is essential for robust method development and troubleshooting.

-

Isotopic Contribution (Crosstalk): The natural isotopic abundance of elements in the analyte can sometimes contribute to the signal of the deuterated internal standard, especially if the mass difference is small. This can be mitigated by using an internal standard with a higher degree of deuteration (e.g., d4 or greater).[11]

-

Isotopic Purity: The deuterated standard should have high isotopic purity to minimize the presence of the unlabeled analyte, which can lead to inaccuracies, particularly at the lower limit of quantification.[9]

-

Deuterium Exchange: Deuterium atoms at certain positions in a molecule can be susceptible to exchange with protons from the solvent or matrix. This can be avoided by careful selection of the deuteration site during synthesis.

-

Chromatographic Isotope Effect: Due to the slightly stronger C-D bond, deuterated compounds can sometimes exhibit a small shift in retention time compared to their non-deuterated counterparts. While often negligible, this effect should be monitored, as significant separation can lead to differential matrix effects.

Conclusion

Deuterated internal standards represent the gold standard in pharmaceutical analysis for their ability to ensure the highest levels of accuracy and precision. Their use is strongly recommended by regulatory agencies and is a cornerstone of robust bioanalytical method development. By understanding the core principles of stable isotope dilution, adhering to rigorous experimental protocols, and being aware of potential challenges, researchers and scientists can confidently generate high-quality data that is essential for the successful development of new pharmaceutical products. The initial investment in the synthesis and validation of deuterated standards is far outweighed by the increased data integrity and the confidence it provides in critical decision-making throughout the drug development lifecycle.

References

- 1. researchgate.net [researchgate.net]

- 2. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 3. agilent.com [agilent.com]

- 4. researchgate.net [researchgate.net]

- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. benchchem.com [benchchem.com]

- 7. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 9. benchchem.com [benchchem.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Understanding the Certificate of Analysis for Ticagrelor Impurity 2-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential analytical data and methodologies associated with Ticagrelor impurity 2-d7, also known as Ticagrelor-d7. This deuterated analog of Ticagrelor is a critical component in pharmacokinetic and metabolic research, primarily serving as an internal standard for the accurate quantification of Ticagrelor in biological samples.[1] This document outlines the typical specifications found on a Certificate of Analysis (CoA) and the experimental protocols used for verification.

Compound Identification and Specifications

This compound is a stable isotope-labeled version of Ticagrelor.[1][2] The deuterium labeling enhances its utility in mass spectrometry-based analytical methods, allowing for precise differentiation from the unlabeled parent drug.[2]

Table 1: General Specifications for this compound

| Parameter | Specification | Source |

| Product Name | This compound | [2] |

| Synonyms | Ticagrelor-d7 | [3][4] |

| IUPAC Name | (1S, 2S, 3R, 5S)-3-(7-(((1R, 2S)-2-(3, 4-difluorophenyl)cyclopropyl)amino)-5-((propyl-d7)thio)-3H-[2][3][4]triazolo[4, 5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1, 2-diol | [1] |

| CAS Number | 1265911-55-4 | [3][4] |

| Molecular Formula | C₂₃H₂₁D₇F₂N₆O₄S | [3][4] |

| Molecular Weight | 529.61 g/mol | [3][4] |

| Storage Condition | Refrigerator (2-8°C) for long-term storage | [3] |

Table 2: Typical Analytical Data on a Certificate of Analysis

While a specific Certificate of Analysis for this compound was not publicly available, the following table represents the expected quantitative data based on supplier information and analysis of related compounds.

| Test | Typical Specification |

| Appearance | White to Off-White Solid |

| Solubility | Soluble in Methanol, DMSO |

| ¹H-NMR | Conforms to structure |

| Mass Spectrum | Conforms to structure |

| Chromatographic Purity (HPLC) | ≥ 95% |

| Isotopic Purity | ≥ 99% Deuterium incorporation |

Experimental Protocols

The following are detailed methodologies for key experiments typically cited on a Certificate of Analysis for Ticagrelor and its impurities.

2.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed for the simultaneous analysis of Ticagrelor and its synthesis impurities.[][6]

-

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a photodiode array (PDA) detector is used.[][6]

-

Column: A C8 reverse-phase column (150 x 4.6 mm, 5.0 µm) is employed for separation.[][6]

-

Mobile Phase: The mobile phase consists of a mixture of acetonitrile and 50 mM ammonium acetate (57:43, v/v), with the pH adjusted to 8.2 using 6 M ammonium hydroxide.[][6]

-

Elution: An isocratic elution is performed.[]

-

Flow Rate: The flow rate is maintained at 0.7 mL/min.[][6]

-

Injection Volume: A 20 µL sample is injected for analysis.[][6]

-

Column Temperature: The column is kept at a constant temperature of 25°C.[][6]

-

Detection Wavelength: The absorbance is monitored at 270 nm.[][6]

2.2. Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of this compound.

-

Instrumentation: A liquid chromatography-tandem mass spectrometry (LC-MS) system is typically used.[2]

-

Ionization Source: Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Analysis: The mass spectrum is analyzed to confirm the presence of the molecular ion peak corresponding to the molecular weight of the deuterated compound (529.61 g/mol ).[3][4] The fragmentation pattern is also compared to that of unlabeled Ticagrelor to ensure structural integrity.

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H-NMR spectroscopy is employed to confirm the chemical structure and the position of deuterium labeling.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Analysis: The resulting spectrum is analyzed for the characteristic chemical shifts and coupling constants of the protons in the molecule. The absence of signals at specific positions confirms successful deuterium incorporation. The data should conform to the expected structure of Ticagrelor-d7.

Visualized Workflow

The following diagram illustrates the typical workflow for the generation of a Certificate of Analysis for a pharmaceutical impurity standard like this compound.

This guide provides a comprehensive technical overview for researchers and professionals working with Ticagrelor and its impurities. The provided data and protocols are essential for ensuring the quality and accuracy of research and development activities.

References

- 1. veeprho.com [veeprho.com]

- 2. Buy this compound [smolecule.com]

- 3. clearsynth.com [clearsynth.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 6. HPLC method for simultaneous analysis of ticagrelor and its organic impurities and identification of two major photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

Mass Spectrometry Fragmentation of Ticagrelor Impurity 2-d7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation of Ticagrelor and its deuterated internal standard, Ticagrelor impurity 2-d7. Understanding the fragmentation patterns is crucial for the accurate identification and quantification of Ticagrelor and its related substances in various stages of drug development and quality control.

Introduction to Ticagrelor and Its Deuterated Impurity

Ticagrelor is a direct-acting P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome. This compound (Ticagrelor-d7) is a stable, isotopically labeled version of Ticagrelor, where seven hydrogen atoms have been replaced by deuterium. With a molecular formula of C23H21D7F2N6O4S and a molecular weight of approximately 529.6 g/mol , it serves as an ideal internal standard for quantitative bioanalytical assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1]. The mass shift introduced by the deuterium atoms allows for clear differentiation between the analyte and the internal standard, ensuring high precision and accuracy in quantification.

Experimental Protocols

The following outlines a general experimental protocol for the analysis of Ticagrelor and its impurities by LC-MS/MS, based on established methods for pharmaceutical analysis[2][3][4].

Sample Preparation

A simple protein precipitation method is commonly employed for plasma samples[5].

-

To 50 µL of human plasma, add a suitable volume of the internal standard solution (Ticagrelor-d7 in methanol).

-

Add protein precipitation agent (e.g., acetonitrile) in a 3:1 ratio to the plasma volume.

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is typically achieved using a C18 reverse-phase column.

-

Column: C18, 2.1 x 50 mm, 1.8 µm particle size

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

-

Injection Volume: 5 µL

Mass Spectrometry

Mass spectrometric detection is performed using a triple quadrupole mass spectrometer, often in negative ion mode for Ticagrelor and its metabolites, as it provides a higher response[5][6].

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode

-

Ion Source Temperature: 500 °C

-

Capillary Voltage: -3.5 kV

-

Multiple Reaction Monitoring (MRM) Transitions: See Table 1.

Mass Spectrometry Fragmentation Analysis

The fragmentation of Ticagrelor has been studied to elucidate its structure and identify its metabolites and impurities[7][8][9][10][11]. The fragmentation of Ticagrelor-d7 is predicted to follow the same pathways, with a corresponding mass shift for fragments containing the deuterium labels.

Ticagrelor Fragmentation

In negative ion mode, the precursor ion for Ticagrelor is [M-H]⁻ at an m/z of 521.1. The fragmentation pathway involves several key cleavages, as illustrated in the diagram below.

Caption: Proposed fragmentation pathway of Ticagrelor in negative ESI mode.

This compound Fragmentation

For Ticagrelor-d7, the precursor ion [M-H]⁻ is observed at an m/z of 528.1, reflecting the addition of seven deuterium atoms. The fragmentation is expected to mirror that of Ticagrelor. The location of the deuterium atoms on the cyclopentyl ring is crucial for predicting the mass of the fragment ions. Assuming the deuterium labels are on the cyclopentyl moiety, the fragmentation pathway would be as follows.

Caption: Predicted fragmentation of Ticagrelor-d7 based on Ticagrelor's pathway.

Quantitative Data Summary

The key to a robust quantitative LC-MS/MS method is the selection of specific and intense MRM transitions for both the analyte and the internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Ticagrelor | 521.1 | 363.1 | 25 |

| Ticagrelor | 521.1 | 405.1 | 15 |

| Ticagrelor-d7 | 528.1 | 363.1 | 25 |

| Ticagrelor-d7 | 528.1 | 412.1 | 15 |

Table 1: Proposed MRM transitions for the quantification of Ticagrelor using Ticagrelor-d7 as an internal standard.

Conclusion

The fragmentation of Ticagrelor and its deuterated impurity, Ticagrelor-d7, follows predictable pathways, allowing for the development of highly selective and sensitive LC-MS/MS methods. The mass shift of +7 amu for Ticagrelor-d7 provides a clear distinction from the parent compound, making it an excellent internal standard for bioanalytical and impurity profiling studies. The experimental protocols and fragmentation data presented in this guide serve as a valuable resource for researchers and scientists in the pharmaceutical industry.

References

- 1. Buy this compound [smolecule.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]

- 5. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Validated liquid chromatography-tandem mass spectrometry method for quantification of ticagrelor and its active metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the identification, quantification, and characterization of impurities, degradants, and metabolites of Ticagrelor. It is designed to be a valuable resource for professionals involved in the research, development, and quality control of this critical antiplatelet agent.

Introduction to Ticagrelor

Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndromes (ACS).[1][2] It belongs to the chemical class of cyclopentyltriazolopyrimidines and, unlike thienopyridines such as clopidrel, does not require metabolic activation to exert its therapeutic effect.[1][3] Ticagrelor and its primary active metabolite, AR-C124910XX, reversibly bind to the P2Y12 ADP-receptor, preventing signal transduction and platelet activation.[4] The chemical structure of Ticagrelor is (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl) cyclopropyl]amino]-5-(propylsulfanyl)-3H-[5][6][7]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol.[8]

The characterization of related compounds is a critical aspect of drug development and manufacturing, ensuring the safety, efficacy, and quality of the final drug product. These related substances can originate from the manufacturing process (process-related impurities), degradation of the drug substance (degradation products), or metabolic processes in the body (metabolites).

Metabolic Pathway of Ticagrelor

Ticagrelor is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[1][3] This metabolism results in the formation of several metabolites, with AR-C124910XX being the major and only active metabolite.[1][9] AR-C124910XX is equipotent to the parent drug in its P2Y12 receptor inhibition.[1] The metabolic process mainly involves O-deethylation of the hydroxyethyl side chain. Other identified metabolites, such as AR-C133913XX, are formed through different metabolic transformations.[3]

Caption: General analytical workflow for Ticagrelor.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the analysis of Ticagrelor and its related compounds. The specific values can vary depending on the exact experimental conditions.

Table 1: Chromatographic Parameters for Ticagrelor and Related Compounds

| Compound | Retention Time (min) | Relative Retention Time (RRT) |

| Ticagrelor | 3.215 - 12.9 | 1.00 |

| Ticagrelor Related Compound B | Varies | 1.070 - 1.074 |

Note: Retention times can vary significantly based on the specific HPLC method used. [10][11]RRT is a more consistent measure.

Table 2: Forced Degradation Study Results

| Stress Condition (Example) | % Degradation | Number of Degradants |

| Acid Hydrolysis (1N HCl, 80°C, 4 hrs) | 23.292% | 1+ |

| Base Hydrolysis (0.1M NaOH) | Varies | Varies |

| Oxidative (e.g., H2O2) | Varies | Varies |

| Photolytic (UVC) | Varies | 2 major |

| Thermal (e.g., 40°C) | Varies | Varies |

Data compiled from various sources. [7][8][12]The extent of degradation is highly dependent on the conditions and duration of the stress test.

Table 3: Method Validation Parameters

| Parameter | Typical Value/Range |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.4 µg/mL |

| Limit of Quantitation (LOQ) | ~1.28 µg/mL |

| Accuracy (% Recovery) | 98% - 102% |

| Precision (% RSD) | < 2% |

These values represent typical performance characteristics for a validated HPLC method for Ticagrelor.[12][10]

Conclusion

The comprehensive characterization of Ticagrelor and its related compounds is a multifaceted process that is fundamental to ensuring its quality, safety, and efficacy. The use of robust, stability-indicating analytical methods, particularly HPLC and LC-MS, is crucial for this purpose. This guide has provided an overview of the key aspects of this characterization process, including the metabolic pathways, common impurities and degradants, and the analytical methodologies employed for their analysis. The detailed protocols and summarized data serve as a valuable reference for professionals in the pharmaceutical industry.

References

- 1. Metabolism of ticagrelor in patients with acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ticagrelor | C23H28F2N6O4S | CID 9871419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ticagrelor: Pharmacokinetic, Pharmacodynamic and Pharmacogenetic Profile: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsr.com [ijpsr.com]

- 5. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. HPLC method for simultaneous analysis of ticagrelor and its organic impurities and identification of two major photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. researchgate.net [researchgate.net]

- 10. rroij.com [rroij.com]

- 11. shimadzu.com [shimadzu.com]

- 12. researchgate.net [researchgate.net]

Navigating the Labyrinth of Purity: A Technical Guide to Pharmacopeial Standards for Ticagrelor Impurities

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. For a critical antiplatelet agent like Ticagrelor, stringent control of impurities is not just a regulatory hurdle, but a fundamental aspect of patient safety. This in-depth technical guide provides a comprehensive overview of the pharmacopeial standards for Ticagrelor impurities as stipulated by the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and British Pharmacopoeia (BP). It delves into the specified impurities, their acceptance criteria, and the analytical methodologies mandated for their detection and quantification.

Introduction to Ticagrelor and Its Impurities

Ticagrelor is a direct-acting P2Y12 receptor antagonist that inhibits platelet activation and aggregation, thereby reducing the risk of thrombotic events in patients with acute coronary syndromes.[1] The synthesis of this complex molecule can lead to the formation of various process-related impurities. Furthermore, degradation of the drug substance under various conditions can generate additional impurities. The major pharmacopoeias have established monographs to control the levels of these impurities in both the drug substance and the finished drug product.

Pharmacopeial Monographs and Specified Impurities

The USP, Ph. Eur., and BP provide detailed monographs for Ticagrelor, outlining the tests, procedures, and acceptance criteria for its quality control. A key aspect of these monographs is the control of related substances or impurities.

Specified Impurities

The pharmacopoeias list several specified impurities that must be monitored and controlled within defined limits. The following table summarizes the key specified impurities for Ticagrelor across the major pharmacopoeias.

| Impurity Name | Pharmacopoeia | Chemical Name | CAS Number |

| Ticagrelor Related Compound B | USP[2][3] | (1S,2S,3R,5S)-3-[[3-[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]-5-(propylsulfanyl)-3H-[2][4][5]triazolo[4,5-d]pyrimidin-7-yl]amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | 1788033-05-5[2][3] |

| Impurity A | BP[6], Ph. Eur.[7] | (1S,2S,3R,5S)-3-[7-amino-5-(propylsulfanyl)-3H-[2][4][5]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | 1251765-07-7[7][8] |

| Impurity B | BP[6], Ph. Eur.[9] | (1S,2S,3R,5S)-3-[[3-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-5-(propylsulfanyl)-3H-[2][4][5]triazolo[4,5-d]pyrimidin-7-yl]amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | 1788033-05-5[8][9] |

| Impurity C | Ph. Eur.[10] | Not specified in search results | 1616703-93-5[8][10] |

| Impurity D | BP[6], Ph. Eur.[11][12] | 2-[[(3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylsulfanyl)-3H-[2][4][5]triazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyltetrahydro-2H,3aH-cyclopenta[d][4][5]dioxol-4-yl]oxy]ethan-1-ol | 274693-26-4[8][11][12] |

| Impurity E | Ph. Eur.[1][13][14] | (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine (R)-mandelate | 376608-71-8[1][14] |

Acceptance Criteria

The acceptance criteria for impurities are crucial for ensuring the quality and safety of the drug. These limits are typically expressed as a percentage of the active ingredient. The British Pharmacopoeia provides specific limits for unspecified and total impurities in Ticagrelor tablets.[6]

| Impurity | Acceptance Criteria (BP for Tablets) |

| Unspecified Impurities | For each impurity, maximum 0.2% |

| Total Impurities | Maximum 0.5% |

| Reporting Threshold | 0.1% |

Note: For Ticagrelor tablets, the peaks due to impurities A, B, and D are disregarded in the calculation of total impurities.[15]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for the separation and quantification of Ticagrelor and its impurities. The pharmacopoeial methods are typically stability-indicating, meaning they can separate the drug substance from its degradation products.

Representative HPLC Method (Based on British Pharmacopoeia)

The British Pharmacopoeia outlines a specific HPLC method for the analysis of Ticagrelor tablets.[6]

Chromatographic Conditions:

| Parameter | Specification |

| Column | Not explicitly specified, but a C18 or similar reversed-phase column is commonly used. |

| Mobile Phase | Gradient elution is typically employed. |

| Flow Rate | 1.0 mL/min |

| Detection | Spectrophotometer at 242 nm |

| Injection Volume | 5 µL |

| Run Time | Sufficient to elute all impurities (Ticagrelor retention time is about 15 minutes). |

System Suitability:

A critical aspect of any pharmacopeial method is the system suitability test, which ensures the chromatographic system is performing adequately. For the BP method, a resolution of a minimum of 4.0 between the peaks due to ticagrelor and impurity B is required.[6]

Forced Degradation Studies

Forced degradation studies are essential to develop and validate stability-indicating analytical methods. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[16][17]

Typical Stress Conditions for Ticagrelor:

-

Acid Hydrolysis: Treatment with hydrochloric acid.[16]

-

Alkali Hydrolysis: Treatment with sodium hydroxide.[16]

-

Oxidative Degradation: Treatment with hydrogen peroxide.

-

Thermal Degradation: Exposure to high temperatures.[16]

-

Photolytic Degradation: Exposure to UV and visible light.[16]

Signaling Pathway of Ticagrelor

Ticagrelor exerts its antiplatelet effect by antagonizing the P2Y12 receptor, a G-protein coupled receptor on the surface of platelets.[8][14] Understanding this pathway is crucial for researchers in drug development.

Caption: Ticagrelor's mechanism of action via P2Y12 receptor antagonism.

Experimental Workflow for Impurity Profiling

The following diagram illustrates a typical workflow for the identification and quantification of impurities in a Ticagrelor drug product.

Caption: A generalized workflow for Ticagrelor impurity profiling.

Conclusion

The stringent control of impurities in Ticagrelor is a critical aspect of ensuring its safety and efficacy. The USP, Ph. Eur., and BP provide a robust framework for the identification and quantification of these impurities through detailed monographs and validated analytical methods. Adherence to these pharmacopeial standards is essential for pharmaceutical manufacturers and is a key component of the drug approval process. This guide provides a foundational understanding of these requirements, empowering researchers and drug development professionals to navigate the complex landscape of impurity profiling for this vital cardiovascular medication.

References

- 1. Detailed view [crs.edqm.eu]

- 2. drugs.com [drugs.com]

- 3. Ticagrelor EP Impurity D | 274693-26-4 | SynZeal [synzeal.com]

- 4. shimadzu.com [shimadzu.com]

- 5. Ticagrelor | C23H28F2N6O4S | CID 9871419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 7. glppharmastandards.com [glppharmastandards.com]

- 8. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | P2Y12 Receptors in Tumorigenesis and Metastasis [frontiersin.org]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. mdpi.com [mdpi.com]

- 12. veeprho.com [veeprho.com]

- 13. synthinkchemicals.com [synthinkchemicals.com]

- 14. researchgate.net [researchgate.net]

- 15. Why can the limit for total impurities in a monograph on medicinal product containing a chemically defined active substance be lower than the limit for total impurities in the corresponding active substance monograph? - FAQs Home - FAQs [faq.edqm.eu]

- 16. Deciphering biased inverse agonism of cangrelor and ticagrelor at P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pa2online.org [pa2online.org]

Methodological & Application

Application Note: Quantification of Ticagrelor and its Impurities using a d7-Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the simultaneous quantification of Ticagrelor and its process-related impurities and degradation products in bulk drug substances using a highly sensitive and selective Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Ticagrelor-d7, ensures high accuracy and precision, correcting for matrix effects and variations in sample preparation and instrument response. This method is crucial for quality control and stability testing in the development and manufacturing of Ticagrelor.

Introduction

Ticagrelor is a direct-acting P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome. The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing, as impurities can affect the safety and efficacy of the final drug product. Regulatory agencies require stringent control and monitoring of these impurities.

This document outlines a robust LC-MS/MS method for the separation and quantification of Ticagrelor and its key impurities. The method employs Ticagrelor-d7 as an internal standard (IS) to ensure reliable quantification. Ticagrelor-d7 is an ideal internal standard as it co-elutes with Ticagrelor and has nearly identical chemical and physical properties, but is mass-differentiated, allowing for precise correction of any analytical variability.[][2]

Experimental Protocols

Materials and Reagents

-

Ticagrelor reference standard (>99.5% purity)

-

Ticagrelor-d7 internal standard (>99.5% purity)

-

Reference standards for Ticagrelor impurities (e.g., AR-C124910XX, TIC Imp-I, TIC Imp-II, TIC Imp-III, TIC Imp-IV) (>98% purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ticagrelor, Ticagrelor-d7, and each impurity by dissolving the accurately weighed compounds in methanol.

-

Intermediate Standard Solution: Prepare a mixed intermediate standard solution containing Ticagrelor and all impurities at a concentration of 10 µg/mL in a 50:50 (v/v) mixture of acetonitrile and water.

-

Internal Standard Spiking Solution (1 µg/mL): Prepare a working solution of Ticagrelor-d7 at a concentration of 1 µg/mL in a 50:50 (v/v) mixture of acetonitrile and water.

-

Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the intermediate standard solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL for Ticagrelor and each impurity.

Sample Preparation

-

Accurately weigh 10 mg of the Ticagrelor bulk drug substance into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to obtain a 100 µg/mL solution.

-

Transfer 100 µL of this solution to a clean microcentrifuge tube.

-

Add 890 µL of the 50:50 (v/v) acetonitrile/water mixture.

-

Add 10 µL of the 1 µg/mL Ticagrelor-d7 internal standard spiking solution.

-

Vortex the solution for 30 seconds.

-

Transfer the final solution to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UHPLC system

-

Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

-

Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient Elution:

-

0-1 min: 30% B

-

1-8 min: 30% to 90% B

-

8-9 min: 90% B

-

9-9.1 min: 90% to 30% B

-

9.1-12 min: 30% B

-

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Ion Source Parameters:

-

Curtain Gas: 35 psi

-

Collision Gas: Medium

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

-

Ion Source Gas 1: 55 psi

-

Ion Source Gas 2: 60 psi

-

Data Presentation

MRM Transitions and Compound Parameters

The following Multiple Reaction Monitoring (MRM) transitions are proposed for the quantification of Ticagrelor and its impurities. These are based on the known molecular weights and predictable fragmentation patterns. The quantifier transition is used for calculating the concentration, while the qualifier transition confirms the identity of the analyte.

| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) | Product Ion (Qualifier) |

| Ticagrelor | 523.2 | 405.1 | 361.1 |

| Ticagrelor-d7 | 530.2 | 412.1 | 368.1 |

| AR-C124910XX | 479.2 | 361.1 | 251.1 |

| TIC Imp-I | 398.1 | 280.1 | 178.1 |

| TIC Imp-II | 539.2 | 405.1 | 361.1 |

| TIC Imp-III | 511.2 | 393.1 | 349.1 |

| TIC Imp-IV | 523.2 | 405.1 | 361.1 |

Method Performance Characteristics (Representative Data)

The following tables summarize the expected performance of the method based on typical validation results for similar analytical procedures.

Table 1: Linearity and Range

| Analyte | Linear Range (ng/mL) | R² |

| Ticagrelor | 1 - 1000 | >0.998 |

| AR-C124910XX | 1 - 1000 | >0.997 |

| TIC Imp-I | 2 - 500 | >0.995 |

| TIC Imp-II | 1 - 500 | >0.996 |

| TIC Imp-III | 2 - 500 | >0.995 |

| TIC Imp-IV | 1 - 500 | >0.996 |

Table 2: Accuracy and Precision

| Analyte | Spiked Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Ticagrelor | 5 | 4.9 | 98.0 | 4.5 |

| 50 | 51.2 | 102.4 | 3.1 | |

| 500 | 495.5 | 99.1 | 2.5 | |

| AR-C124910XX | 5 | 5.2 | 104.0 | 5.1 |

| 50 | 48.9 | 97.8 | 3.8 | |

| 500 | 505.1 | 101.0 | 2.9 | |

| TIC Imp-II | 5 | 4.8 | 96.0 | 6.2 |

| 50 | 52.1 | 104.2 | 4.5 | |

| 500 | 490.3 | 98.1 | 3.3 |

Table 3: Limit of Quantification (LOQ) and Recovery

| Analyte | LOQ (ng/mL) | Recovery (%) |

| Ticagrelor | 1 | 95.2 |

| AR-C124910XX | 1 | 92.8 |

| TIC Imp-I | 2 | 90.5 |

| TIC Imp-II | 1 | 94.1 |

| TIC Imp-III | 2 | 89.9 |

| TIC Imp-IV | 1 | 93.5 |

Mandatory Visualizations

Caption: Experimental workflow for the quantification of Ticagrelor impurities.

Caption: Relationship between Ticagrelor and its key impurities.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the simultaneous quantification of Ticagrelor and its related impurities. The use of a deuterated internal standard, Ticagrelor-d7, ensures the accuracy and robustness of the method, making it suitable for routine quality control analysis of bulk drug substance and for stability studies. The detailed protocol and performance characteristics serve as a valuable resource for researchers and scientists in the pharmaceutical industry.

References

Application Note: A Stability-Indicating UPLC Method for the Rapid Separation of Ticagrelor and Its Impurities

Abstract

This application note details a robust and efficient Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of Ticagrelor and its known impurities in bulk drug substances and pharmaceutical dosage forms. The method is stability-indicating, capable of resolving the active pharmaceutical ingredient (API) from its degradation products and process-related impurities. This document provides comprehensive experimental protocols, system suitability criteria, and data presentation to assist researchers, scientists, and drug development professionals in implementing this method for routine quality control and stability studies.

Introduction

Ticagrelor is a crucial antiplatelet medication used to prevent thrombotic events in patients with acute coronary syndrome.[1][2][3] Ensuring the purity and stability of Ticagrelor is paramount for its safety and efficacy. This necessitates a reliable analytical method to separate and quantify Ticagrelor from its potential impurities and degradation products. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of speed, resolution, and sensitivity over conventional HPLC methods.[1][4][5] This application note presents a validated UPLC method that provides a rapid and effective separation of Ticagrelor from its related substances.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A UPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required. The following table summarizes the optimized chromatographic conditions.

| Parameter | Specification |

| Column | Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | See Table 2 |

| Flow Rate | 0.4 mL/min[6] |

| Column Temperature | 25°C[7] |

| Detection | UV at 256 nm[5][8] |

| Injection Volume | 2 µL[6] |

| Run Time | 6.0 minutes[6] |

Table 1: UPLC Chromatographic Conditions

2. Mobile Phase Gradient

The gradient elution program for the separation is detailed below.

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 80 | 20 |

| 4.0 | 20 | 80 |

| 5.0 | 20 | 80 |

| 5.1 | 80 | 20 |

| 6.0 | 80 | 20 |

Table 2: Gradient Elution Program

3. Preparation of Solutions

-

Diluent: A mixture of acetonitrile and water in a 35:65 (v/v) ratio is used as the diluent.[7][9]

-

Standard Stock Solution (Ticagrelor): Accurately weigh and dissolve an appropriate amount of Ticagrelor reference standard in the diluent to obtain a concentration of 1000 µg/mL.

-

Working Standard Solution (Ticagrelor): Dilute the Standard Stock Solution with the diluent to achieve a final concentration of 100 µg/mL.

-

Impurity Stock Solution: Prepare a stock solution of known impurities (e.g., Ticagrelor related compound B) in the diluent at a concentration of 100 µg/mL.

-

Spiked Sample Solution (for Method Development and Validation): Spike the Working Standard Solution with the Impurity Stock Solution to a level of 0.1% of the Ticagrelor concentration.

-

Sample Preparation (Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 90 mg of Ticagrelor and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

-

Make up the volume to 100 mL with the diluent and mix well.

-

Filter the solution through a 0.22 µm syringe filter before injection.

-

4. System Suitability

To ensure the validity of the analytical results, system suitability tests must be performed before sample analysis. The acceptance criteria are provided in the table below.

| Parameter | Acceptance Criteria |